![molecular formula C21H21F3N2O3 B609164 N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide CAS No. 2029049-79-2](/img/structure/B609164.png)
N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide
Descripción general
Descripción
The compound “N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide” is a complex organic molecule. It has a molecular formula of C21H21F3N2O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3,4-tetrahydro-1-naphthalenyl group, an amide group, and a trifluoromethoxy group attached to a benzene ring . The exact 3D conformation can be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved information.Aplicaciones Científicas De Investigación
Inhibitor of Dihydroorotate Dehydrogenase (DHODH)
ML390 has been identified as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, ML390 can potentially disrupt the growth and proliferation of cells .
Treatment of Acute Myeloid Leukemia (AML)
ML390 has shown promise in the treatment of acute myeloid leukemia (AML). AML is a type of cancer that affects the blood and bone marrow, and it is characterized by the rapid growth of abnormal white blood cells. In studies, ML390 has been shown to induce differentiation in AML cells . This means that it can potentially help to convert the immature, rapidly dividing cancer cells into mature, non-dividing cells .
Targeting Overexpression of Homeobox Transcription Factor A9 (HoxA9)
HoxA9 is a transcription factor that is overexpressed in 70% of patients diagnosed with AML . Overexpression of HoxA9 is associated with poor prognosis in AML patients. ML390 has been shown to be effective against cell lines overexpressing HoxA9 .
High-Throughput Phenotypic Screening
ML390 was identified through a high-throughput phenotypic screen against the MLPCN library . This demonstrates the potential of ML390 to be used as a tool in large-scale drug discovery efforts.
Structural Studies
The X-ray crystal structure of ML390 bound to DHODH has been elucidated . This provides valuable information about the binding interactions of ML390, which can be useful in the design of new drugs with improved potency and selectivity .
Comparative Studies with Other DHODH Inhibitors
ML390 has been compared with other DHODH inhibitors such as brequinar . These comparative studies can provide insights into the relative effectiveness of different inhibitors and guide the development of new therapeutic strategies .
Mecanismo De Acción
Target of Action
ML390 primarily targets the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA .
Mode of Action
ML390 acts as a DHODH inhibitor . It binds to the DHODH enzyme, inhibiting its activity . This inhibition effectively depletes the pool of pyrimidines in cells, leading to a disruption in DNA and RNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by ML390 is the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, ML390 disrupts this pathway, leading to a significant reduction in pyrimidine levels . This disruption affects ribosomal RNA transcription, causing nucleolar stress .
Result of Action
The inhibition of DHODH by ML390 leads to a decrease in the proliferation of cells . In the context of acute myeloid leukemia (AML), ML390 has been shown to induce myeloid differentiation in both murine and human AML models . This suggests that ML390 could potentially be used as a therapeutic agent in the treatment of AML.
Action Environment
The action of ML390 can be influenced by various environmental factors. For instance, the addition of exogenous uridine, which reconstitutes the cellular pool of pyrimidine by the salvage pathway, can recover the impaired rDNA transcription, nucleolar morphology, p53 levels, and proliferation of cells caused by the DHODH inhibitors . This suggests that the cellular environment and availability of certain metabolites can significantly impact the efficacy of ML390.
Propiedades
IUPAC Name |
N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c22-21(23,24)29-16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNRHEDBLPGDDC-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



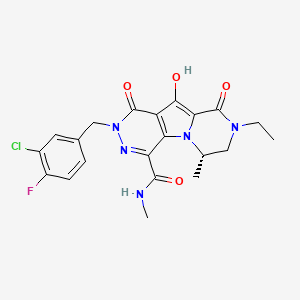
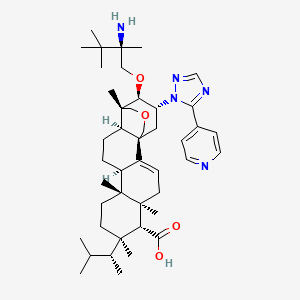
![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)



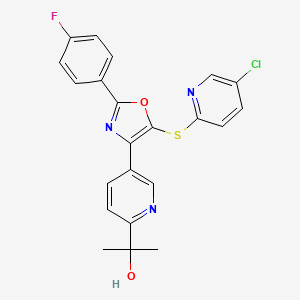
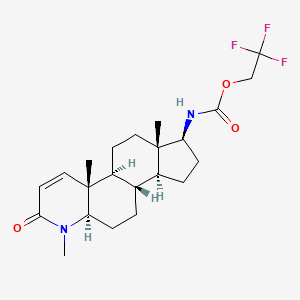
![(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B609095.png)

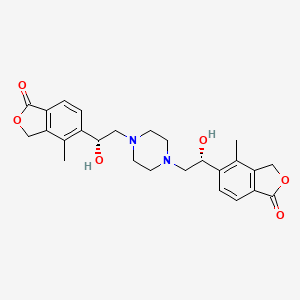

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)